molecular formula C21H26N2O4S B2534581 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide CAS No. 922104-97-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide

Cat. No.: B2534581
CAS No.: 922104-97-0
M. Wt: 402.51
InChI Key: GOQFNUFVOJURQZ-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include:

  • 4-Oxo group: Introduces a ketone moiety, enhancing hydrogen-bonding capabilities.
  • 5-Propyl chain: Influences lipophilicity and molecular flexibility.
  • 4-Methylbenzenesulfonamide: Attached at the 7-position of the benzooxazepine, this group contributes to electronic and steric properties, affecting solubility and target interactions.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-12-23-18-13-16(8-11-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-9-6-15(2)7-10-17/h6-11,13,22H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQFNUFVOJURQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanisms of action typically involve:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Metabolic Pathways : It interferes with critical metabolic processes in bacteria.

A notable study published in PubMed highlighted that specific modifications to the sulfonamide group enhanced antibacterial activity significantly .

Anti-inflammatory Effects

The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is particularly relevant for conditions characterized by chronic inflammation.

Key findings include:

  • Reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).

This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .

Antioxidant Properties

The antioxidant activity of related compounds has been observed through their ability to scavenge free radicals and reduce oxidative stress markers. This property indicates potential therapeutic applications in diseases where oxidative stress is a contributing factor.

The biological effects can be attributed to mechanisms such as:

  • Enzyme Inhibition : Targeting specific enzymes involved in oxidative stress.
  • Receptor Modulation : Modulating receptors involved in inflammatory responses.

These mechanisms highlight the compound's multifaceted role in mitigating oxidative damage .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of several derivatives similar to the target compound was conducted to assess their antimicrobial efficacy. The results indicated that modifications to the sulfonamide group led to enhanced antibacterial activity against various bacterial strains .

Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory potential demonstrated that related compounds effectively reduced levels of inflammatory markers in vitro. This suggests a promising avenue for developing treatments for inflammatory diseases .

Study 3: In Silico Studies

In silico studies utilizing tools like Molinspiration and PreADMET have been performed to predict the pharmacokinetic behavior of this compound. These studies indicated favorable absorption and distribution characteristics, suggesting potential for further development in medicinal applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The primary analogue for comparison is N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide (CAS 922049-79-4) . Differences include:

Feature Target Compound CAS 922049-79-4 Analogue
Sulfonamide Position Attached at 7-position of benzooxazepine Attached at 8-position of benzooxazepine
Sulfonamide Substituents Single 4-methyl group on benzene 2,4,5-Trimethyl groups on benzene
Molecular Formula Likely C22H28N2O4S* C23H30N2O4S
Molecular Weight ~416.5 g/mol* 430.6 g/mol

*Estimated based on structural similarity to CAS 922049-79-3.

Implications of Structural Variations

a. Positional Isomerism (7- vs. 8-Substitution)
  • Spatial Orientation : The 7- vs. 8-position alters the spatial placement of the sulfonamide group, which may impact interactions with biological targets (e.g., enzymes or receptors). For instance, the 7-substituted derivative may adopt a conformation that better complements a binding pocket.
  • Electronic Effects : Proximity to the oxazepine’s oxygen or nitrogen atoms could modulate electron density, influencing reactivity or binding affinity.
b. Methyl Group Substitution on Sulfonamide
  • Steric Effects : Additional methyl groups in the analogue may hinder interactions with flat binding sites, whereas the single methyl group in the target compound offers a balance between bulk and flexibility.

Hypothetical Research Findings Based on Structural Analysis

Physicochemical Properties

Property Target Compound (7-Substituted) CAS 922049-79-4 (8-Substituted)
logP (Predicted) ~3.2 ~3.8
Solubility (mg/mL) Moderate (e.g., 0.1–1 in DMSO) Low (e.g., <0.1 in DMSO)
Metabolic Stability Likely higher due to fewer methyl groups Potentially lower due to increased CYP450 interactions

Q & A

Q. What are the recommended synthetic pathways for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Core Benzoxazepine Formation : Condensation of substituted benzaldehyde derivatives with amino alcohols, followed by cyclization under acidic conditions to form the tetrahydrobenzo[b][1,4]oxazepin scaffold .

Sulfonamide Functionalization : Reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Reaction monitoring using TLC or HPLC to ensure step completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions and scaffold integrity. For example, the methyl groups at C3 and the propyl chain at C5 should show distinct splitting patterns .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and oxazepine regions .
  • X-ray Crystallography : To unambiguously determine stereochemistry and hydrogen-bonding interactions (if crystallizable) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro Assays :
    • Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding assays.
    • Cytotoxicity profiling (e.g., MTT assay) in cell lines relevant to the hypothesized therapeutic area .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (80–120°C), catalyst loading (0.1–1 mol%), and solvent polarity (toluene vs. DMF). Use ANOVA to identify significant factors .
    • Optimize reaction time via kinetic studies (sampling at intervals for HPLC analysis) .
  • Computational Modeling :
    • Use quantum mechanics (e.g., DFT) to simulate transition states and identify rate-limiting steps. Tools like Gaussian or ORCA are recommended .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

  • Data Triangulation :
    • Validate assays using orthogonal methods (e.g., surface plasmon resonance vs. enzyme-linked immunosorbent assays) .
    • Cross-check compound purity (HPLC ≥98%) and stability (e.g., LC-MS to detect degradation products) .
  • Meta-Analysis :
    • Pool data from multiple studies and apply statistical tests (e.g., Cochran’s Q test) to assess heterogeneity .

Q. What computational strategies predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

  • Reactivity Prediction :
    • Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes for metabolic profiling .
    • Calculate Fukui indices (via DFT) to identify electrophilic/nucleophilic sites prone to oxidation or hydrolysis .
  • ADMET Modeling :
    • Tools like SwissADME or ADMETLab2.0 predict bioavailability, blood-brain barrier penetration, and toxicity .

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